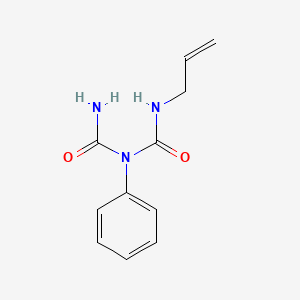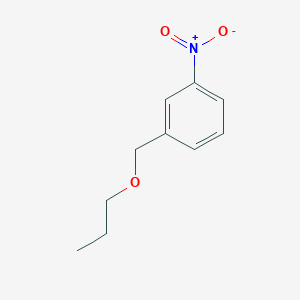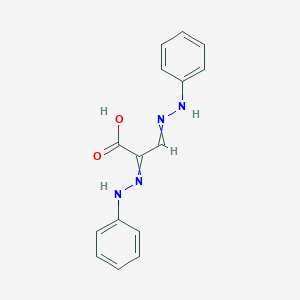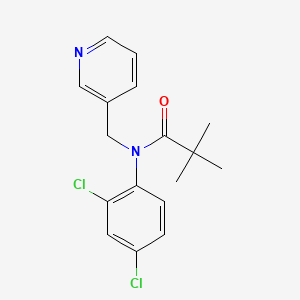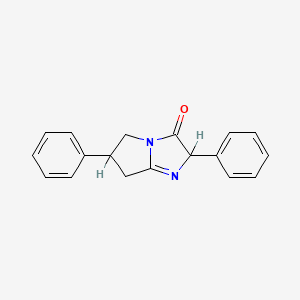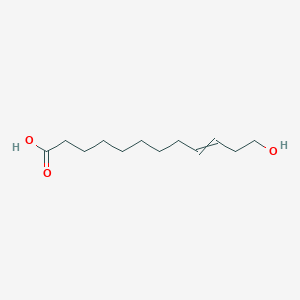![molecular formula C11H22OSi B14435143 Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- CAS No. 82865-59-6](/img/structure/B14435143.png)
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a 1,1-dimethylethyl group and a 1-ethenyl-2-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- typically involves the reaction of tert-butylchlorodimethylsilane with an appropriate vinyl ether under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction conditions often include a temperature range of 0-25°C and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities. Additionally, advanced purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the vinyl ether group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed under anhydrous conditions.
Substitution: Halides, amines; reactions may require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds depending on the nucleophile used.
Scientific Research Applications
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- involves its ability to form strong covalent bonds with various substrates. The silane group can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is particularly useful in surface modification and adhesion applications. The molecular targets and pathways involved include interactions with surface hydroxyl groups and subsequent polymerization or cross-linking reactions.
Comparison with Similar Compounds
Similar Compounds
- Silane, chloro(1,1-dimethylethyl)dimethyl-
- Silane, (1,1-dimethylethyl)[(1-ethyl-1-propenyl)oxy]dimethyl-
- Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-
Uniqueness
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in materials science and industry.
Properties
CAS No. |
82865-59-6 |
|---|---|
Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
tert-butyl-dimethyl-penta-1,4-dien-3-yloxysilane |
InChI |
InChI=1S/C11H22OSi/c1-8-10(9-2)12-13(6,7)11(3,4)5/h8-10H,1-2H2,3-7H3 |
InChI Key |
HTYKCIDTKLRAHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)
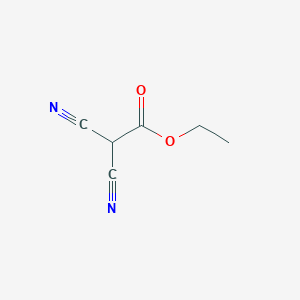
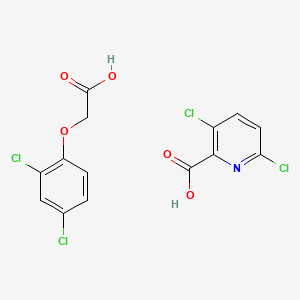

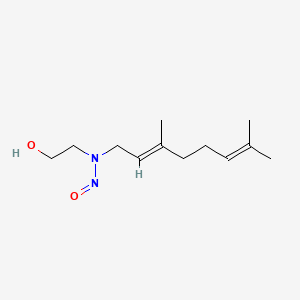
![1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine](/img/structure/B14435096.png)
